3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H36N4O4S and its molecular weight is 488.65. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound has been analyzed for its structural properties and molecular interactions in crystallographic studies. For instance, a study highlights the intramolecular and intermolecular hydrogen bonding of a related compound, demonstrating the significance of these interactions in the stabilization of its molecular structure. Such insights are crucial for understanding the compound's reactivity and potential binding affinities (Gelbrich, Haddow, & Griesser, 2011)[https://consensus.app/papers/gliquidone-gelbrich/ed20a1102b9f5f6d887c1ca6a3c2a080/?utm_source=chatgpt].
Potential Therapeutic Targets
Research has also focused on the potential therapeutic targets of compounds structurally similar to "3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide". For example, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as human beta3 adrenergic receptor (AR) agonists, demonstrating the compound's potential in targeting specific receptors for therapeutic purposes (Parmee et al., 2000)[https://consensus.app/papers/tetrahydroisoquinoline-derivatives-containing-parmee/0f69b357a72353f78fea3993a6aa1076/?utm_source=chatgpt].
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied to optimize their pharmaceutical potential. For instance, the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile showcases the complex synthetic routes employed to obtain structurally complex derivatives, which could pave the way for the development of novel therapeutic agents (Blank & Opatz, 2011)[https://consensus.app/papers/synthesis-tetrahydroprotoberberines-blank/a344fde4bc675f6fb3fbb5a904d84c17/?utm_source=chatgpt].
Antimicrobial and Antifungal Activities
Some derivatives have been explored for their antimicrobial and antifungal activities. Research on pyrazoline and pyrazole derivatives bearing the benzenesulfonamide moiety highlights the potential of these compounds in developing new antimicrobial agents, further underscoring the diverse pharmacological applications of this chemical scaffold (Hassan, 2013)[https://consensus.app/papers/synthesis-antibacterial-antifungal-activity-some-hassan/135328efc8d956dbb39192250561b9d9/?utm_source=chatgpt].
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)21-8-10-24(32-3)25(17-21)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGDUALLJKPRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide |
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